

Application Notes: Measuring the Efficacy of cGAS-IN-3 in Primary Cells

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Compound of Interest

Compound Name: cGAS-IN-3

Cat. No.: B12364584

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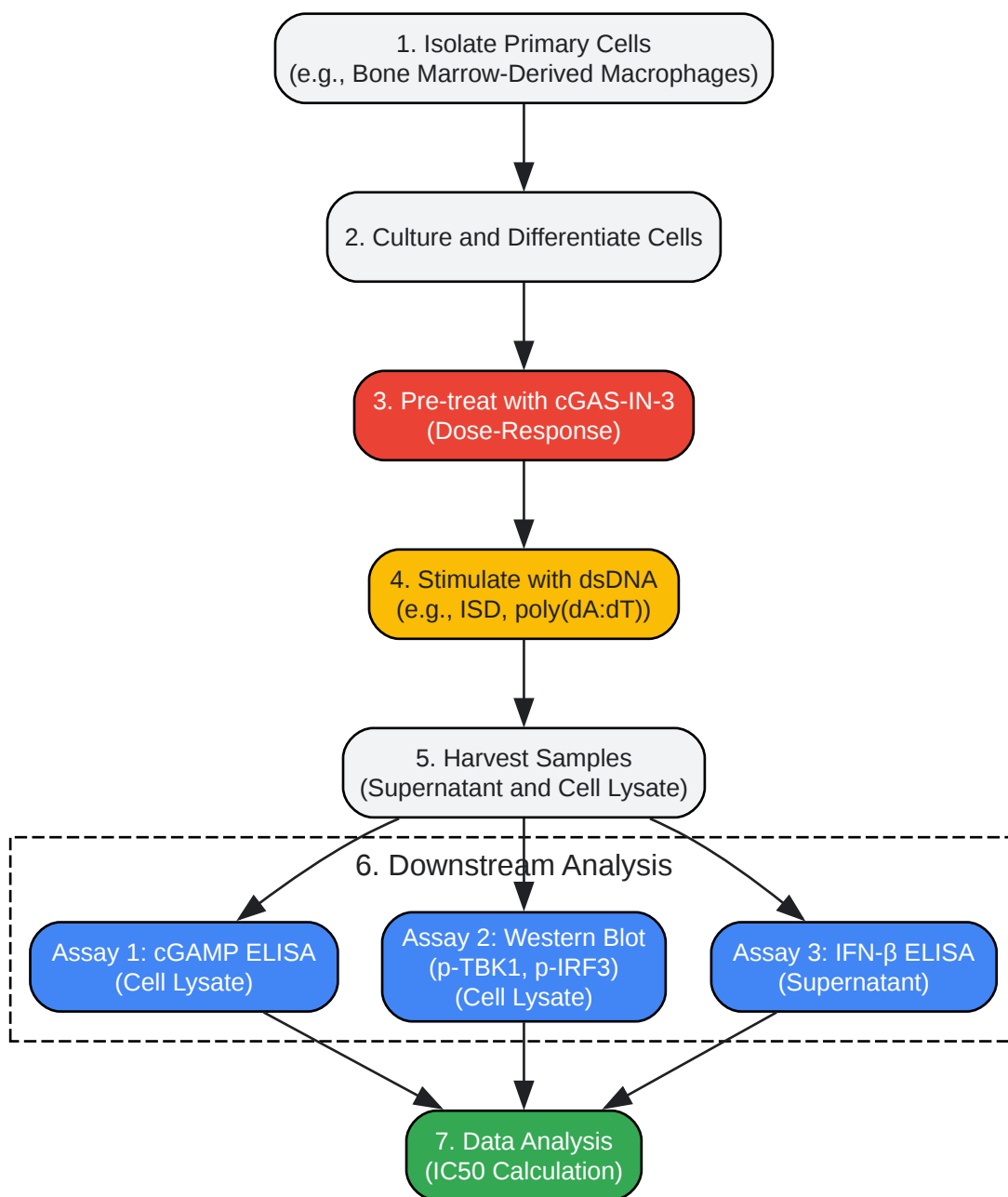
Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[3][4] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I), such as IFN- β , and other inflammatory cytokines.[5][6]

Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.[2] **cGAS-IN-3** is a small molecule inhibitor designed to block the enzymatic activity of cGAS. These application notes provide detailed protocols for measuring the efficacy of **cGAS-IN-3** in primary cells by quantifying its impact on cGAMP production, downstream signaling events, and IFN- β secretion.

The cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING signaling pathway, from cytosolic DNA sensing to the production of Type I Interferons. The inhibitor, **cGAS-IN-3**, acts by directly targeting the cGAS enzyme, thereby preventing the synthesis of cGAMP and blocking all subsequent downstream events.



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